2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid is an organic compound with the molecular formula C11H11FO2 This compound features a cyclopropyl group attached to a phenyl ring substituted with a fluorine atom, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with a cyclopropyl halide in the presence of a Lewis acid catalyst.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium amide (NaNH2) can facilitate substitution reactions.
Major Products
Oxidation: Products may include 2-[1-(3-Fluorophenyl)cyclopropyl]acetone or this compound derivatives.
Reduction: Products may include 2-[1-(3-Fluorophenyl)cyclopropyl]ethanol or 2-[1-(3-Fluorophenyl)cyclopropyl]ethane.
Substitution: Products may include 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid or 2-[1-(3-Aminophenyl)cyclopropyl]acetic acid.
Scientific Research Applications
2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl group can confer rigidity to the molecule, enhancing its binding affinity and selectivity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid can be compared with other similar compounds, such as:
2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid: Similar structure but with the fluorine atom in the para position.
2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-[1-(3-Methylphenyl)cyclopropyl]acetic acid: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[1-(3-fluorophenyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHRFNOEENJVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.